N-Methyl Meta Fluoxetine Hydrochloride
Description
Historical Overview of Fluoxetine (B1211875) and its Positional Isomers as Research Compounds
The story of N-Methyl Meta Fluoxetine Hydrochloride is intrinsically linked to the development of its parent compound, fluoxetine. In the early 1970s, researchers at Eli Lilly and Company embarked on a mission to develop a new class of antidepressants with a more specific mechanism of action. nih.gov This led to the discovery of fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI). researchgate.netnih.gov Initially numbered LY110140, fluoxetine was found to be a potent and selective inhibitor of the serotonin transporter (SERT), with significantly less affinity for norepinephrine (B1679862) and other neurotransmitter receptors. nih.gov It was approved by the U.S. Food and Drug Administration (FDA) in 1987 and marketed as Prozac, heralding a new era in the treatment of depression. nih.gov
Fluoxetine itself is a racemic mixture of two enantiomers, (R)-fluoxetine and (S)-fluoxetine. researchgate.net Research into these optical isomers revealed a small but discernible stereospecificity in their interaction with the serotonin-uptake carrier, although both enantiomers were found to be nearly equipotent in preclinical studies. nih.govsemanticscholar.org
Beyond its enantiomers, the synthesis and study of fluoxetine also brought attention to its positional isomers, which are compounds with the same molecular formula but different arrangements of atoms. These isomers, often arising as impurities during the manufacturing process, became valuable tools for research. caymanchem.comaxios-research.com One such isomer is meta-fluoxetine, where the trifluoromethyl group is located at the meta-position (position 3) of the phenoxy ring, as opposed to the para-position (position 4) in fluoxetine. caymanchem.com Research on meta-fluoxetine demonstrated that it is a substantially weaker serotonin reuptake inhibitor compared to fluoxetine, highlighting the critical importance of the substituent's position on the aromatic ring for biological activity. caymanchem.com
Rationale for Investigating Isomeric Structural Variations in Ligand-Receptor Interactions
The investigation of isomeric structural variations, such as the difference between fluoxetine and its meta-isomer, is a cornerstone of medicinal chemistry and pharmacology. The precise three-dimensional shape of a molecule and the spatial arrangement of its functional groups are critical determinants of its ability to bind to a biological target, such as a receptor or transporter protein. This concept is often referred to as the structure-activity relationship (SAR). nih.govnih.gov
Even subtle changes in a molecule's architecture can lead to significant differences in its pharmacological profile. For G protein-coupled receptors (GPCRs), to which many neurotransmitter receptors belong, the binding of a ligand in a specific orientation is necessary to induce the conformational changes that trigger a cellular response. nih.govnih.gov The study of isomers allows researchers to map the binding pocket of a receptor and understand which interactions are essential for affinity and efficacy.
For instance, the weaker activity of meta-fluoxetine compared to fluoxetine suggests that the para-position of the trifluoromethyl group is optimal for interaction with the serotonin transporter. caymanchem.com By systematically altering the position of substituents on the phenoxypropanamine scaffold, researchers can probe the steric and electronic requirements of the binding site. This knowledge is invaluable for designing new molecules with enhanced potency, selectivity, or different pharmacological properties. The study of how different isomers can trigger distinct signaling pathways from the same receptor, a phenomenon known as biased agonism, has opened new avenues for developing more targeted therapeutics. nih.gov
Definition and Structural Specificity of this compound in the Context of Trifluoromethylated Phenoxypropanamines
This compound is a specific chemical entity within the broader class of trifluoromethylated phenoxypropanamines. Its systematic IUPAC name is N,N-dimethyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride. caymanchem.com It is structurally distinct from both fluoxetine and meta-fluoxetine.
The core structure is a 3-phenyl-3-phenoxypropan-1-amine. The key features that define this specific compound are:
N-Methylation: Unlike fluoxetine, which has a single methyl group on the amine (N-methyl), or its primary metabolite norfluoxetine (B159337) which has none, this compound has two methyl groups on the nitrogen atom, making it a tertiary amine (N,N-dimethyl). nih.gov
Meta-Substitution: Similar to meta-fluoxetine, the electron-withdrawing trifluoromethyl (CF3) group is attached to the meta-position (the 3rd carbon) of the phenoxy ring. caymanchem.com
Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which improves its stability and solubility in water. nih.gov
This compound is often studied as a research chemical and is listed as an impurity or related compound of fluoxetine. lgcstandards.comchemicalbook.com Its unique structure, combining the N,N-dimethylamine with the meta-positioned trifluoromethyl group, provides a valuable tool for researchers to further dissect the structure-activity relationships of phenoxypropanamine-based transporter ligands.
Below is a data table summarizing the key chemical properties of this compound.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N,N-dimethyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | caymanchem.com |
| Molecular Formula | C18H21ClF3NO | nih.gov |
| Molecular Weight | 359.8 g/mol | nih.gov |
| CAS Number | 79088-29-2 (for meta-fluoxetine HCl) | caymanchem.com |
| Chemical Class | Trifluoromethylated Phenoxypropanamine |
Compound Reference Table
The following table lists the chemical compounds mentioned in this article.
| Common Name | Systematic Name |
|---|---|
| This compound | N,N-dimethyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
| Fluoxetine | (RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
| (R)-Fluoxetine | (R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
| (S)-Fluoxetine | (S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
| Meta-Fluoxetine | N-methyl-γ-[3-(trifluoromethyl)phenoxy]-benzenepropanamine |
| Norfluoxetine | 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
Properties
Molecular Formula |
C₁₈H₂₁ClF₃NO |
|---|---|
Molecular Weight |
359.81 |
Synonyms |
N,N-dimethyl-3-phenyl-3-(3-trifluromethyl)phenoxy)propan-1-amine Hydrochloride |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of N Methyl Meta Fluoxetine Hydrochloride
Enantioselective Synthesis Strategies for N-Methyl Meta Fluoxetine (B1211875) Hydrochloride Enantiomers
The chirality of fluoxetine and its analogs is a crucial determinant of their pharmacological activity. nih.gov While both enantiomers of fluoxetine show similar efficacy in blocking serotonin (B10506) reuptake, their metabolic pathways differ significantly. nih.govnih.gov This underscores the importance of developing synthetic methods that can selectively produce each enantiomer of N-Methyl Meta Fluoxetine Hydrochloride in high purity.
Development and Optimization of Chiral Catalytic Systems for Asymmetric Synthesis
Asymmetric synthesis is a powerful approach to obtaining enantiomerically pure compounds, often relying on chiral catalysts to induce stereoselectivity. researchgate.net In the context of fluoxetine analogs, various catalytic systems have been explored. These include metal complexes and organocatalysts that facilitate key bond-forming reactions with high enantiomeric excess (ee). researchgate.netresearchgate.net
For instance, the asymmetric reduction of a suitable prochiral ketone precursor is a common strategy. researchgate.net Research into catalysts for similar molecules, such as fluoxetine, has highlighted the efficacy of systems like [RuCl2((S)-BINAP)((S,S)-DPEN)] for the asymmetric reduction of aminoketones, yielding the desired chiral amino alcohol intermediate with high enantiomeric excess. researchgate.net Another approach involves the use of chiral Lewis acids, such as Ti(OiPr)4/(R)-BINOL, to catalyze asymmetric ene reactions, which has been successfully applied to the synthesis of (R)-fluoxetine. researchgate.net
The development of these catalytic systems often involves extensive screening of ligands, metals, and reaction conditions to optimize both yield and enantioselectivity. The goal is to achieve a process that is not only highly selective but also practical and scalable for the production of research-grade materials.
Novel Approaches to Enantiomeric Resolution for High-Purity Research Reagents
In addition to asymmetric synthesis, enantiomeric resolution remains a vital technique for obtaining single enantiomers. This is particularly relevant when a racemic mixture is more readily synthesized. Chiral resolution separates the enantiomers of a racemic compound. chiraltech.com
For fluoxetine, methods involving fractional crystallization with chiral resolving agents like mandelic acid have been employed. nih.gov More advanced techniques utilize chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). nih.govchiraltech.com For example, polysaccharide-based chiral columns, such as those functionalized with tris(3-chloro,5-methylphenylcarbamate) on a cellulosic backbone, have demonstrated successful baseline separation of fluoxetine enantiomers. chiraltech.com
In capillary electrophoresis, cyclodextrins (CDs) are commonly used as chiral selectors. nih.gov Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) has been identified as an effective chiral selector for the enantiomeric discrimination of fluoxetine, achieving baseline separation under optimized conditions. nih.gov These high-resolution analytical and preparative techniques are indispensable for providing the high-purity enantiomers of this compound required for precise pharmacological studies.
| Resolution Technique | Chiral Selector/Stationary Phase | Key Optimization Parameters | Outcome for Fluoxetine |
| HPLC | CHIRALPAK® IK (immobilized cellulosic-based polysaccharide) | Mobile phase composition (e.g., Hex-IPA-DEA), column length | Baseline resolution of enantiomers. chiraltech.com |
| Capillary Electrophoresis | Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) | Buffer pH, concentration of chiral selector, temperature, voltage | Baseline enantiomeric separation with Rs value of 1.90. nih.gov |
| Fractional Crystallization | d- and l-mandelic acid | Solvent system, temperature | Isolation of individual enantiomers, confirmed by HPLC and NMR. nih.gov |
Synthesis of Deuterated and Isotopically Labeled this compound for Research Probes
Isotopically labeled compounds are invaluable tools in biomedical research, enabling detailed studies of metabolic pathways, receptor binding, and pharmacokinetics. nih.govnih.gov The synthesis of deuterated and radiolabeled analogs of this compound allows for its use as a sophisticated research probe.
Preparation of Radiolabeled Analogs for Receptor Binding Studies
Radiolabeling involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule. These radiolabeled ligands are essential for in vitro and in vivo receptor binding assays, allowing for the direct measurement of affinity and density of target sites. The synthesis of a radiolabeled analog of this compound would likely follow a similar synthetic route to the unlabeled compound, introducing the radiolabel in a late-stage step to maximize efficiency and minimize handling of radioactive materials. For example, a tritiated borohydride (B1222165) reagent could be used in the reduction of the ketone precursor, or a radiolabeled methylating agent could be employed for the N-methylation step. The development of fluorescently labeled probes, such as rhodamine-labeled citalopram (B1669093) analogs, also provides a non-radioactive alternative for visualizing serotonin transporters. nih.gov
Synthesis of Stable Isotope-Labeled this compound for Metabolic Tracing
Stable isotope labeling, typically with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), offers a non-radioactive method for tracing the metabolic fate of a compound. nih.govacanthusresearch.com These labeled compounds can be administered and their metabolites identified and quantified using mass spectrometry (MS). nih.gov This approach, known as stable isotope-resolved metabolomics (SIRM), provides unambiguous tracking of atoms through metabolic networks. nih.gov
The synthesis of a deuterated version of this compound could involve the use of deuterated starting materials or reagents. For example, a deuterated reducing agent could introduce deuterium at a specific position, or a deuterated alkylating agent could be used. These stable isotope-labeled standards are crucial for quantitative bioanalysis, serving as internal standards in LC-MS assays to accurately measure the concentrations of the drug and its metabolites in biological fluids. acanthusresearch.comnih.gov
| Isotopic Label | Application | Detection Method | Key Information Gained |
| Tritium (³H) or Carbon-14 (¹⁴C) | Receptor Binding Assays | Scintillation Counting | Receptor affinity (Ki) and density (Bmax). |
| Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) | Metabolic Tracing, Quantitative Bioanalysis | Mass Spectrometry (MS) | Identification of metabolic pathways, quantification of drug and metabolites in biological samples. nih.gov |
Design and Synthesis of Chemically Modified this compound Analogs for Structure-Activity Relationship (SAR) Elucidation
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. nih.gov By systematically modifying the structure of this compound and evaluating the pharmacological effects of the resulting analogs, researchers can identify key molecular features responsible for its activity.
The synthesis of analogs would involve modifications at various positions of the molecule. For example, the nature of the substituent on the nitrogen atom can be altered. Studies on fluoxetine have shown that replacing the N-methyl group with larger alkyl or aryl groups can significantly impact activity. nih.gov Similarly, modifications to the phenyl ring or the phenoxy ring can probe the importance of electronic and steric factors in receptor binding. For instance, analogs with different substituents on the phenoxy ring could be synthesized to explore the role of the trifluoromethyl group.
A recent study on fluoxetine analogs investigated the impact of various N-substituents on anti-inflammatory activity. nih.govresearchgate.net This research demonstrated that while N-propyl and N-(pyridin-3-yl)methyl derivatives retained activity similar to fluoxetine, N-phenyl and N-(4-trifluoromethyl)benzyl derivatives were inactive, highlighting the sensitivity of the biological activity to the nature of the N-substituent. nih.gov The synthesis of such analogs often employs versatile synthetic routes that allow for the late-stage introduction of diverse chemical functionalities. For example, palladium-catalyzed coupling reactions have been utilized in the synthesis of various antidepressant analogs. rsc.orgnih.gov The synthesis of selenofluoxetine analogs has also been reported, aiming to introduce antioxidant properties into the fluoxetine scaffold. nih.gov
| Modification Site | Example of Modification | Potential Impact on Activity |
| Nitrogen Atom | Replacement of methyl with propyl, phenyl, or pyridinylmethyl groups. nih.gov | Can alter affinity for the transporter and other off-target receptors, influencing both potency and selectivity. |
| Phenoxy Ring | Alteration of the position or nature of the trifluoromethyl group. | Probes the role of this group in binding to the hydrophobic pocket of the serotonin transporter. |
| Phenyl Ring | Introduction of various substituents. | Investigates the influence of electronic and steric properties on receptor interaction. |
Derivatization at the N-Methyl Group for Modulating Biological Activity
Alterations to the N-methyl group of this compound have been shown to significantly influence its biological effects, extending beyond its primary interaction with the serotonin transporter. Research has demonstrated that modifying this functional group can modulate the compound's activity towards other targets, such as the dopamine (B1211576) transporter (DAT) and inflammatory pathways.
Synthetic approaches to achieve these modifications typically involve the reaction of fluoxetine or its precursors with various alkylating or acylating agents. For instance, N-substituted analogs can be prepared by reacting norfluoxetine (B159337) (the N-demethylated version of fluoxetine) with the appropriate alkyl halides or by reductive amination.
A study investigating the anti-inflammatory properties of N-substituted fluoxetine derivatives revealed that the nature of the substituent on the nitrogen atom plays a crucial role in the inhibition of interleukin-6 (IL-6) production. Current time information in Dublin, IE.nih.govnih.gov Derivatives with an N-propyl or N-(pyridin-3-yl)methyl group demonstrated comparable anti-inflammatory activity to fluoxetine itself. Current time information in Dublin, IE.nih.govnih.gov Conversely, bulkier or more hydrophobic substituents, such as N-hexyl, led to a decrease in activity and an increase in cytotoxicity. Current time information in Dublin, IE. The introduction of a phenyl group at the nitrogen atom resulted in a significant loss of activity, suggesting that the basicity of the amino group is important for this particular biological effect. Current time information in Dublin, IE.
Furthermore, derivatization of the N-methyl group has been explored to create analogs with a higher affinity for the dopamine transporter. ebi.ac.uk The synthesis of compounds like (R)-N-ethanol-3-(4-trifluorophenoxy)-3-phenyl propaneamine (FD-2) and N-(R)-3-trifluorophenoxy-3-phenylpropane-imidazole (FD-4) has shown that substitution at the N-methyl position can yield potent dopamine transporter inhibitors. ebi.ac.uk FD-2, for instance, exhibited a significantly higher potency for inhibiting dopamine uptake compared to fluoxetine. ebi.ac.uk
Below is a table summarizing the biological activity of various N-substituted fluoxetine analogs.
| Compound | N-Substituent | Biological Activity (IL-6 Inhibition IC₅₀) | Dopamine Uptake Inhibition (IC₅₀) |
| Fluoxetine | -CH₃ | 4.76 µM Current time information in Dublin, IE.nih.gov | 0.21 µM ebi.ac.uk |
| FLX-b | -CH₂CH₂CH₃ (n-propyl) | 5.15 µM Current time information in Dublin, IE. | Not Reported |
| FLX-c | -(CH₂)₅CH₃ (n-hexyl) | 8.73 µM Current time information in Dublin, IE. | Not Reported |
| FLX-e | -CH₂CH(CH₃)₂ (isobutyl) | 12.9 µM Current time information in Dublin, IE. | Not Reported |
| FLX-f | -C₆H₅ (phenyl) | > 30 µM Current time information in Dublin, IE. | Not Reported |
| FLX-g | -CH₂C₆H₅ (benzyl) | 27.2 µM Current time information in Dublin, IE. | Not Reported |
| FLX-i | -CH₂-pyridin-3-yl | 5.37 µM Current time information in Dublin, IE. | Not Reported |
| FD-2 | -CH₂CH₂OH (ethanol) | Not Reported | 0.077 µM ebi.ac.uk |
| FD-4 | -imidazole | Not Reported | 0.26 µM ebi.ac.uk |
Substituent Effects on the Phenyl and Phenoxy Rings for Receptor Selectivity Research
The substitution pattern on the phenyl and phenoxy rings of the this compound core structure is a critical determinant of its potency and selectivity for monoamine transporters, including the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). nih.govresearchgate.net Structure-activity relationship (SAR) studies have demonstrated that subtle modifications to these aromatic rings can dramatically shift the compound's pharmacological profile. researchgate.net
The trifluoromethyl (-CF₃) group at the para-position of the phenoxy ring is a key feature for high-affinity binding to SERT. researchgate.netnih.gov Its removal or relocation significantly impacts selectivity. The substitution of this group with a methoxy (B1213986) group at the ortho-position, as seen in nisoxetine, shifts the selectivity towards the norepinephrine transporter (NET). researchgate.netresearchgate.net Interestingly, a compound incorporating both the para-trifluoromethyl and the ortho-methoxy group on the phenoxy ring exhibits potent inhibition of both SERT and NET. researchgate.net
Research has also explored the impact of substituents on the phenyl ring. Modifications such as the addition of a para-methyl (p-CH₃) or para-fluoro (p-F) group are generally well-tolerated and can be used to fine-tune the molecule's properties. For instance, selenium-containing analogs with these substitutions have been synthesized to explore dual antioxidant and serotonin reuptake inhibitory activities.
The following table presents data on how different substituents on the phenoxy ring affect the binding affinity (Ki) for SERT and NET, thereby influencing transporter selectivity.
| Compound | Phenoxy Ring Substitution | SERT Ki (nM) | NET Ki (nM) | SERT/NET Selectivity Ratio |
| Fluoxetine | 4-CF₃ | 7 researchgate.net | 887 researchgate.net | 126.7 |
| Nisoxetine | 2-OCH₃ | 167 researchgate.net | 4 researchgate.net | 0.02 |
| Compound 8 | Unsubstituted | Not Reported | 12 researchgate.net | Not Applicable |
| Compound 9 | 2-OCH₃, 4-CF₃ | 4 researchgate.net | Not Reported | Not Applicable |
These findings underscore the importance of the substitution pattern on the aromatic rings in designing selective monoamine reuptake inhibitors based on the fluoxetine scaffold.
Molecular and Computational Characterization of N Methyl Meta Fluoxetine Hydrochloride
Theoretical Investigations of Conformational Dynamics and Energy Landscapes
The three-dimensional shape and flexibility of a molecule are critical determinants of its interaction with biological targets. For a molecule like N-methyl meta-fluoxetine hydrochloride, understanding its conformational dynamics provides insight into its potential pharmacological activity.
Quantum chemical calculations provide detailed information about the electronic properties of a molecule, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are fundamental to understanding a molecule's reactivity and its ability to interact with other molecules, including biological receptors.
For N-methyl meta-fluoxetine hydrochloride, quantum chemical calculations could be employed to:
Determine the molecular geometry: Find the most stable three-dimensional arrangement of the atoms.
Calculate the electrostatic potential map: Visualize the electron-rich and electron-poor regions of the molecule, which are crucial for intermolecular interactions like hydrogen bonding and electrostatic interactions.
Analyze the frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively, which is important for its reactivity and potential for forming charge-transfer complexes. nih.gov
The placement of the electron-withdrawing trifluoromethyl group at the meta-position is expected to significantly alter the electronic properties of the phenoxy ring compared to the para-position in fluoxetine (B1211875). This, in turn, would affect its interaction with target proteins.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational techniques that relate the chemical structure of a series of compounds to their biological activity. These methods are invaluable in drug discovery for predicting the activity of new compounds and understanding the key molecular features required for a desired biological effect.
The difference in biological activity between fluoxetine and its meta-isomer provides a clear basis for understanding the structure-activity relationship related to the position of the trifluoromethyl group. Meta-fluoxetine is a significantly weaker serotonin (B10506) selective reuptake inhibitor (SSRI) than fluoxetine. caymanchem.com The inhibition constants (Ki) for the serotonin transporter are 166 nM for meta-fluoxetine and 17 nM for para-fluoxetine (fluoxetine) in rat brain synaptosomes. caymanchem.com
This approximate 10-fold decrease in potency highlights the critical importance of the substituent's position on the phenoxy ring for effective binding to the serotonin transporter. A predictive QSAR model could be developed using a series of positional isomers (ortho, meta, and para) of fluoxetine and its analogs. Such a model would likely reveal that the electronic and steric properties conferred by the para-position of the trifluoromethyl group are optimal for interaction with the binding site on the serotonin transporter.
Table 1: Comparative Inhibition Constants (Ki) of Fluoxetine Isomers
| Compound | Position of Trifluoromethyl Group | Ki (nM) at Serotonin Transporter |
|---|---|---|
| N-Methyl para -Fluoxetine (Fluoxetine) | para | 17 caymanchem.com |
| N-Methyl meta -Fluoxetine | meta | 166 caymanchem.com |
Data obtained from studies on rat brain synaptosomes.
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target.
Ligand-based pharmacophore modeling would involve analyzing a set of molecules with known activity (in this case, fluoxetine and its analogs) to identify common chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. A pharmacophore model for serotonin reuptake inhibitors typically includes two aromatic rings and a protonatable amine group. researchgate.net The relative spatial arrangement of these features is crucial for activity.
Structure-based pharmacophore modeling utilizes the three-dimensional structure of the biological target (e.g., the serotonin transporter) to define the key interaction points within the binding site.
For N-methyl meta-fluoxetine hydrochloride, a pharmacophore model would map its features onto the established pharmacophore for SSRIs. The altered position of the trifluoromethyl group would likely result in a suboptimal fit compared to fluoxetine, explaining its reduced activity.
Molecular Docking and Binding Site Prediction at Neurotransmitter Transporters
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a ligand, such as N-methyl meta-fluoxetine hydrochloride, will bind to the active site of a receptor.
A molecular docking study of N-methyl meta-fluoxetine hydrochloride with the serotonin transporter would provide a visual and energetic representation of its binding mode. The simulation would likely show that the molecule can still occupy the binding pocket, but the interactions with key amino acid residues are less favorable than those of fluoxetine. The meta-positioned trifluoromethyl group might introduce steric clashes or fail to form the same beneficial interactions that the para-substituted isomer does.
Studies on fluoxetine have shown that it binds within the central site of the serotonin transporter, blocking the reuptake of serotonin. nih.gov The binding is influenced by specific interactions with amino acid residues in the transporter. It is plausible that N-methyl meta-fluoxetine hydrochloride binds to the same general site, but with a different orientation and reduced affinity due to the altered position of the trifluoromethyl group.
Computational Assessment of Binding Affinities to Serotonin Transporter (SERT) and Other Monoamine Transporters
Computational studies are crucial for predicting how a molecule like N-Methyl Meta Fluoxetine Hydrochloride would interact with its biological targets. The primary target for its parent compound, fluoxetine, is the serotonin transporter (SERT). wikipedia.org Its activity at other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), is also of significant interest to determine its selectivity profile.
Typically, the binding affinity of a ligand to a transporter is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the transporter binding sites in vitro. A lower Ki value indicates a higher binding affinity. For context, the R-enantiomer of the para-substituted fluoxetine has a high affinity for the human serotonin transporter, with a Ki value of 1.4 nmol/L. nih.gov
Were computational studies available for this compound, we would expect to see a data table similar to the hypothetical one below, comparing its predicted binding affinities across the monoamine transporters. The structure-activity relationship of fluoxetine analogs suggests that the position of the trifluoromethyl group on the phenoxy ring is a critical determinant of binding affinity and selectivity. longdom.org For instance, the para-position of the trifluoromethyl group in fluoxetine is known to contribute to its high potency as a SERT inhibitor. longdom.org Shifting this group to the meta-position would likely alter the electronic and steric properties of the molecule, thus changing its binding characteristics.
Hypothetical Binding Affinity Data for this compound
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| This compound | Data N/A | Data N/A | Data N/A |
| (R)-Fluoxetine (para-isomer) | 1.4 | >1000 | >1000 |
| Paroxetine | 0.12 | 26 | 230 |
| Sertraline | 0.44 | 16 | 15 |
This table is for illustrative purposes only. The data for this compound is not available. Data for other compounds are approximate values from published studies.
The selectivity of the compound is determined by comparing its affinity for SERT to its affinities for NET and DAT. A highly selective SERT inhibitor would have a much lower Ki for SERT than for the other transporters.
Identification of Key Residue Interactions within Binding Pockets
Molecular docking simulations are a powerful computational tool used to predict the binding conformation of a ligand within the binding pocket of a protein and to identify the key amino acid residues involved in the interaction. For fluoxetine, the binding site is located in the central part of the serotonin transporter, blocking the site where serotonin would normally bind. biorxiv.org
Studies on para-fluoxetine have identified several key amino acid residues within the SERT binding pocket that are crucial for its binding. These interactions are typically a combination of hydrogen bonds, ionic interactions, and van der Waals forces. For example, the protonated amine of fluoxetine is thought to form an ionic bond with an aspartate residue (Asp98) in SERT. The trifluoromethylphenyl group and the phenyl group are also known to engage in hydrophobic and aromatic stacking interactions with several other residues.
If molecular docking studies were performed on this compound, they would reveal how the altered position of the trifluoromethyl group affects these interactions. It is plausible that the meta-substitution would lead to a different orientation of the trifluoromethylphenyl ring within the binding pocket, potentially forming new interactions or losing some of the interactions observed with the para-isomer. This, in turn, would explain the differences in binding affinity.
Hypothetical Key Residue Interactions for this compound at SERT
| Interaction Type | Key Residue(s) | Interacting Moiety of Compound |
| Ionic Interaction | Asp98 | Protonated amine |
| Hydrogen Bond | Data N/A | Ether oxygen |
| Aromatic Stacking | Data N/A | Phenyl ring |
| Hydrophobic/van der Waals | Data N/A | Trifluoromethylphenyl ring (meta-substituted) |
This table is for illustrative purposes and based on known interactions of other SSRIs. Specific residues for this compound are not available.
Pre Clinical Pharmacological and Biochemical Investigation of N Methyl Meta Fluoxetine Hydrochloride
In Vitro Characterization of Neurotransmitter Transporter Interactions
N-Methyl Meta Fluoxetine (B1211875) Hydrochloride, an isomer of fluoxetine, has been characterized as a selective serotonin (B10506) reuptake inhibitor (SSRI). Research involving rat brain synaptosomes has determined its inhibitory potency at the serotonin transporter (SERT). The inhibition constant (Ki) for meta-fluoxetine was found to be 166 nM. This indicates its ability to interfere with the reuptake of serotonin, although it is weaker in this regard compared to its more commonly known para-isomer, fluoxetine, which has a Ki of 17 nM in the same experimental setup.
| Compound | Inhibition Constant (Ki) at SERT (nM) |
| N-Methyl Meta Fluoxetine Hydrochloride | 166 |
| Fluoxetine | 17 |
Data derived from studies on rat brain synaptosomes.
While the potency of this compound at the serotonin transporter has been established, detailed preclinical data regarding its binding affinity and inhibitory potency at the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) are not available in the reviewed scientific literature. Therefore, a comprehensive comparative analysis of its selectivity for these three key monoamine transporters cannot be provided at this time.
| Transporter | Potency (e.g., Ki, IC50 in nM) |
| Serotonin (SERT) | 166 (Ki) |
| Norepinephrine (NET) | Data not available |
| Dopamine (DAT) | Data not available |
Receptor Binding and Functional Assays in Isolated Systems
There is no available preclinical data in the scientific literature detailing the off-target receptor binding profile of this compound. Studies to determine its affinity for various G-protein coupled receptors (GPCRs) and ion channels have not been reported.
No published studies were identified that have investigated the modulatory effects of this compound on ligand-gated ion channels in expression systems such as Xenopus oocytes or cultured cell lines.
Enzyme Interaction and Modulation Studies
Information regarding the interaction and modulation of various enzyme systems by this compound is not present in the available scientific literature. Specifically, data on its potential to inhibit or induce metabolic enzymes, such as the cytochrome P450 family, have not been reported.
Inhibition Kinetics of Cytochrome P450 (CYP) Isoforms (e.g., CYP2D6, CYP2C19, CYP3A4) by this compound in Hepatic Microsomes
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, commonly known as fluoxetine, and its primary active metabolite, norfluoxetine (B159337), are significant inhibitors of various cytochrome P450 (CYP) enzymes involved in drug metabolism. wikipedia.org Studies using human liver microsomes have detailed the inhibitory kinetics of these compounds on key CYP isoforms, particularly CYP2D6, CYP2C19, and CYP3A4.
CYP2D6 Inhibition: Fluoxetine and its metabolite norfluoxetine are potent competitive inhibitors of CYP2D6. wikipedia.orgresearchgate.net This enzyme is also the primary catalyst for the N-demethylation of fluoxetine to norfluoxetine. wikipedia.orgclinpgx.orgmdpi.com Both the parent drug and its metabolite exhibit a strong binding affinity for CYP2D6. nih.gov The inhibition of CYP2D6 is a long-lasting effect, persisting even after discontinuation of the drug, which is attributed to the long elimination half-lives of both fluoxetine and norfluoxetine. clinpgx.orgclinpgx.org The mechanism of inhibition is considered to be primarily competitive and reversible. mdpi.com Studies have reported Ki values for S-fluoxetine and S-norfluoxetine in the nanomolar range, indicating high-affinity binding. nih.gov For instance, Ki values of 68 nM for S-fluoxetine and 35 nM for S-norfluoxetine have been documented. nih.gov Another study confirmed potent inhibition with apparent Ki values of 0.2 µmol/L for both fluoxetine and norfluoxetine. researchgate.net
CYP2C19 Inhibition: Fluoxetine demonstrates time- and concentration-dependent inhibition of CYP2C19. nih.govresearchgate.net Both enantiomers of fluoxetine and norfluoxetine have been identified as time-dependent inhibitors (TDIs) of this isoform in human liver microsomes. nih.gov In a reversible inhibition protocol without NADPH, (R)-, (S)-, and racemic fluoxetine were found to be moderate inhibitors. nih.govresearchgate.net However, upon the addition of NADPH, indicating metabolism-dependent inhibition, their inhibitory potency increased significantly. nih.govresearchgate.net (S)-norfluoxetine was identified as the most potent TDI of CYP2C19. nih.govnih.gov It is predicted that norfluoxetine enantiomers are responsible for a significant portion (around 60%) of the in vivo inhibition of CYP2C19. nih.gov
CYP3A4 Inhibition: The inhibitory effect of fluoxetine on CYP3A4 is less pronounced than on CYP2D6 and CYP2C19. wikipedia.org Racemic fluoxetine has been shown to be a mechanism-based inhibitor of CYP3A4. nih.govresearchgate.net In vitro studies determined that the inhibition of CYP3A-mediated activity by fluoxetine and norfluoxetine is best described by a mixed inhibition model. pharmgkb.org However, in vivo studies with sensitive CYP3A4 substrates like midazolam did not show the significant interactions predicted from in vitro data. mdpi.comclinicaltrials.gov Stereoselective studies revealed that only (S)-fluoxetine and (R)-norfluoxetine are time-dependent inhibitors of CYP3A4, with (R)-norfluoxetine being the more potent of the two. nih.govnih.gov Despite this, predictions suggest that at therapeutic concentrations, fluoxetine and norfluoxetine would inhibit less than 7% of CYP3A4 catalytic activity. pharmgkb.org
Inhibition Constants of Fluoxetine and Norfluoxetine for CYP Isoforms
| Compound | CYP Isoform | Inhibition Constant (Ki) | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| (S)-Fluoxetine | CYP2D6 | 68 nM | - | Competitive | nih.gov |
| (S)-Norfluoxetine | CYP2D6 | 35 nM | - | Competitive | nih.gov |
| Racemic Fluoxetine | CYP2C19 | 14 µM | 27 (reversible), 3.0 (TDI) | Time-Dependent | nih.govresearchgate.net |
| (R)-Fluoxetine | CYP2C19 | 6.5 µM | 21 (reversible), 4.0 (TDI) | Time-Dependent | nih.govresearchgate.net |
| (S)-Fluoxetine | CYP2C19 | 47 µM | 93 (reversible), 3.4 (TDI) | Time-Dependent | nih.govresearchgate.net |
| (S)-Norfluoxetine | CYP2C19 | 7 µM | - | Time-Dependent | nih.govnih.gov |
| Racemic Fluoxetine | CYP3A4 | 65.7 µM | - | Mixed | pharmgkb.org |
| Racemic Norfluoxetine | CYP3A4 | 19.1 µM | - | Mixed | pharmgkb.org |
| (S)-Fluoxetine | CYP3A4 | 21 µM | - | Time-Dependent | nih.gov |
| (R)-Norfluoxetine | CYP3A4 | 8 µM | - | Time-Dependent | nih.govnih.gov |
Impact on Monoamine Oxidase (MAO) Activity and Other Metabolic Enzymes
Monoamine Oxidase (MAO) Inhibition: Fluoxetine has been shown to inhibit monoamine oxidase (MAO), the enzyme responsible for degrading monoamine neurotransmitters. Specifically, it demonstrates a preferential inhibition of MAO-A over MAO-B. nih.gov In vitro studies using rat brain homogenates found that fluoxetine competitively inhibits the catabolism of serotonin (5-HT) by MAO-A. nih.gov The reported IC50 value for MAO-A inhibition by fluoxetine was 44 µM, whereas the IC50 for MAO-B inhibition was significantly higher at 370 µM, confirming its selectivity for the MAO-A isoform. nih.gov The metabolite, norfluoxetine, also shows inhibitory activity against MAO-A, with a reported in vitro affinity (IC50) of 68 µM. nih.gov In vivo studies in rats corroborated these findings, showing that fluoxetine administration led to a significant inhibition of MAO-A binding in the brain. nih.gov
Inhibitory Potency of Fluoxetine and Norfluoxetine on MAO Isoforms
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Fluoxetine | MAO-A | 44 | nih.gov |
| Fluoxetine | MAO-B | 370 | nih.gov |
| Norfluoxetine | MAO-A | 68 | nih.gov |
Inhibition of Other Metabolic Enzymes: Besides the major CYP isoforms and MAO, fluoxetine's metabolism and inhibitory profile involve other enzymes. In vitro and in vivo studies indicate the participation of CYP2C9 in the biotransformation of fluoxetine. nih.govclinpgx.org Research suggests that CYP2C9 is a major enzyme catalyzing the N-demethylation of fluoxetine, particularly at concentrations close to therapeutic levels. pharmgkb.org Fluoxetine also acts as a mild to moderate inhibitor of CYP2C9. wikipedia.org
Neurochemical Effects in Rodent Models
In Vivo Microdialysis Studies of Extracellular Monoamine Levels in Specific Brain Regions
In vivo microdialysis studies in animal models have been crucial for elucidating the neurochemical effects of fluoxetine. In awake monkeys, sustained oral administration of fluoxetine led to significant increases in extracellular serotonin (5-HT) levels in the hippocampus and caudate on the third day of treatment. nih.gov While 5-HT levels remained elevated in the hippocampus, they tended to decrease elsewhere over a 21-day period. nih.gov Concurrently, levels of the serotonin metabolite 5-HIAA were significantly reduced in all examined brain regions throughout the treatment period. nih.gov
In rodent models, particularly in the prefrontal cortex of rats, acute administration of fluoxetine has been shown to increase extracellular levels of not only serotonin but also norepinephrine and dopamine. medchemexpress.com This effect on dopamine and norepinephrine appears to be unique to fluoxetine compared to other selective serotonin reuptake inhibitors (SSRIs). medchemexpress.com These findings suggest that fluoxetine's neurochemical profile extends beyond simple serotonin reuptake inhibition, influencing the dynamics of other key monoamine systems in specific brain areas. However, other studies in monkeys showed a tendency for a decrease in dopamine levels in the caudate during prolonged fluoxetine treatment. nih.gov
Autoradiographic Mapping of Transporter and Receptor Occupancy in Animal Brains
Autoradiography and related in vivo imaging techniques like Positron Emission Tomography (PET) have been used to map the occupancy of transporters and receptors by fluoxetine.
Serotonin Transporter (5-HTT) Occupancy: PET studies using radioligands such as [11C]DASB have measured the in vivo occupancy of the serotonin transporter (5-HTT) in the human brain following fluoxetine administration. nih.gov These studies reveal a dose-dependent increase in 5-HTT occupancy. nih.gov At minimum therapeutic doses, fluoxetine achieves approximately 76-85% occupancy of the 5-HTT, a level that is thought to be critical for its therapeutic effects. nih.gov As plasma concentrations of the drug increase, transporter occupancy tends to rise and then plateau above 80%. nih.gov
Receptor Occupancy: Beyond its primary target, fluoxetine has been found to interact directly with other receptors in the central nervous system. Using patch-clamp recording in rat cortical cell cultures, studies have shown that fluoxetine directly inhibits N-methyl-D-aspartate (NMDA) receptor-evoked currents in a clinically relevant concentration range, with an IC50 of 10.51 µM. nih.gov This suggests that direct NMDA receptor antagonism may be a component of its mechanism of action. The inhibition by fluoxetine was found to be non-voltage-dependent, distinguishing its binding site from that of other tricyclic antidepressants. nih.gov Fluoxetine does not show meaningful direct activity at several other receptors, including α- and β-adrenergic, dopamine, histamine, and muscarinic acetylcholine (B1216132) receptors. wikipedia.org
Metabolism and Biotransformation Pathways of N Methyl Meta Fluoxetine Hydrochloride in Pre Clinical Systems
Identification and Characterization of Phase I Metabolites
Phase I metabolism of N-Methyl Meta Fluoxetine (B1211875) Hydrochloride is expected to introduce or expose functional groups, preparing the molecule for subsequent conjugation or direct excretion. The principal reactions are predicted to be N-demethylation and aromatic hydroxylation.
N-Demethylation Pathways and Nor-N-Methyl Meta Fluoxetine Hydrochloride Formation
The most significant initial metabolic step for N-Methyl Meta Fluoxetine Hydrochloride is predicted to be N-demethylation, a common pathway for many N-methylated compounds. This reaction involves the removal of a methyl group from the tertiary amine, leading to the formation of its primary active metabolite, Nor-N-Methyl Meta Fluoxetine Hydrochloride (meta-norfluoxetine).
Aromatic Hydroxylation and O-Dealkylation Metabolites
Following or in parallel with N-demethylation, the molecular structure of this compound and its demethylated metabolite offers sites for hydroxylation on the aromatic rings. This process, known as aromatic hydroxylation, introduces a hydroxyl group onto the phenyl or the trifluoromethyl-substituted phenoxy ring. nih.gov The exact position of hydroxylation is influenced by the electronic properties of the existing substituents.
Another potential, though likely minor, Phase I pathway is O-dealkylation of the ether linkage. nih.gov This would lead to the cleavage of the molecule, forming meta-trifluoromethylphenol. This metabolite could then undergo further conjugation reactions. For the para-isomer, fluoxetine, the analogous p-trifluoromethylphenol is a known metabolite. nih.gov
Elucidation of Phase II Conjugation Pathways
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. uomus.edu.iqdrughunter.comslideshare.net These reactions significantly increase the water solubility of the xenobiotic, facilitating its elimination from the body, primarily through urine. uomus.edu.iqclinpgx.org
Glucuronidation and Sulfation of this compound and its Metabolites
Glucuronidation is a major Phase II pathway for a vast array of drugs and their metabolites. uomus.edu.iqdrughunter.com It is anticipated that this compound and, more prominently, its hydroxylated metabolites, would undergo glucuronidation. In this reaction, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of the metabolites, forming highly water-soluble glucuronide conjugates. hmdb.ca Fluoxetine and norfluoxetine (B159337) are known to be excreted, in part, as glucuronide conjugates. clinpgx.orgdrugbank.com
Sulfation, another important conjugation reaction, involves the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs). Hydroxylated metabolites of this compound would also be potential substrates for sulfation, leading to the formation of sulfate (B86663) conjugates, which are readily excreted.
Enzymatic Pathways Involved in this compound Biotransformation
The biotransformation of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast number of pharmaceuticals. nih.goveurekaselect.com
Role of Specific Cytochrome P450 Enzymes (e.g., CYP2D6, CYP2C19) in In Vitro and Animal Models
Based on extensive in vitro and in vivo data for fluoxetine, several CYP isoforms are likely involved in the metabolism of this compound. nih.govnih.govclinpgx.orgnih.govnih.gov
CYP2D6: This is a major enzyme responsible for the N-demethylation of fluoxetine. wikipedia.orgnih.govnih.gov Given the structural similarity, it is highly probable that CYP2D6 plays a crucial role in the conversion of this compound to Nor-N-Methyl Meta Fluoxetine Hydrochloride. The activity of CYP2D6 is subject to significant genetic polymorphism, which could lead to inter-individual variability in the metabolism and response to the compound. wikipedia.orgclinpgx.org
CYP2C9: Studies on fluoxetine have shown that CYP2C9 is also involved in its N-demethylation, showing some stereoselectivity. nih.govnih.gov It is reasonable to assume a similar role for this enzyme in the biotransformation of the meta-isomer.
Other CYPs: Other isoforms such as CYP3A4 and CYP1A2 have been shown to catalyze the N-demethylation of fluoxetine to a lesser extent and may have a minor role in the metabolism of this compound. drugbank.comnih.gov
The following table summarizes the key enzymes and their predicted roles in the metabolism of this compound, based on data from its para-isomer, fluoxetine.
| Enzyme Family | Specific Enzyme | Predicted Role in Metabolism of this compound |
| Phase I | ||
| Cytochrome P450 | CYP2D6 | Primary enzyme for N-demethylation to Nor-N-Methyl Meta Fluoxetine Hydrochloride. |
| CYP2C19 | Contributes to N-demethylation and potentially O-dealkylation. | |
| CYP2C9 | Contributes to N-demethylation. | |
| CYP3A4/5 | Minor contribution to N-demethylation. | |
| Phase II | ||
| UDP-glucuronosyltransferases | UGTs | Glucuronidation of hydroxylated metabolites. |
| Sulfotransferases | SULTs | Sulfation of hydroxylated metabolites. |
Contribution of Flavin-Containing Monooxygenases and Other Oxidative Enzymes
Flavin-containing monooxygenases (FMOs) represent another significant class of phase I metabolic enzymes that catalyze the oxidation of various xenobiotics, particularly those containing nitrogen, sulfur, or phosphorus atoms. nih.gov FMOs are known to metabolize a range of clinically important drugs, including antidepressants like fluoxetine. nih.gov These enzymes are distinct from the CYP system in their mechanism and are generally not as easily induced or inhibited by other xenobiotics, which can be advantageous in reducing drug-drug interactions. nih.gov
While the specific contribution of FMOs to the metabolism of N-Methyl meta-Fluoxetine Hydrochloride has not been detailed in preclinical studies, the chemical structure, a secondary amine, makes it a potential substrate for FMO-mediated oxidation. FMOs typically produce N-oxide metabolites. Therefore, it is conceivable that FMOs contribute to the formation of an N-oxide derivative of N-Methyl meta-Fluoxetine Hydrochloride.
Table 1: Potential Oxidative Enzymes in the Metabolism of N-Methyl meta-Fluoxetine Hydrochloride (Inferred from Fluoxetine Data)
| Enzyme Family | Specific Enzyme(s) (Inferred) | Potential Metabolic Reaction | Potential Metabolite |
| Cytochrome P450 (CYP) | CYP2D6, CYP2C9, CYP2C19, CYP3A4, CYP3A5 | N-demethylation | N-Methyl meta-Norfluoxetine |
| Cytochrome P450 (CYP) | (Not specified for fluoxetine) | O-dealkylation | meta-Trifluoromethylphenol |
| Flavin-Containing Monooxygenases (FMO) | (Not specified for fluoxetine) | N-oxidation | N-Methyl meta-Fluoxetine N-oxide |
This table is based on inferred metabolic pathways from the closely related compound, fluoxetine. Specific studies on N-Methyl meta-Fluoxetine Hydrochloride are required for confirmation.
Stereoselective Metabolism of this compound Enantiomers
N-Methyl meta-Fluoxetine Hydrochloride possesses a chiral center, and therefore exists as two enantiomers (R and S). The metabolism of chiral drugs is often stereoselective, meaning that the two enantiomers can be metabolized at different rates and/or through different pathways, leading to different pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov
Extensive research on fluoxetine has demonstrated significant stereoselectivity in its metabolism. mdpi.comnih.gov The N-demethylation of fluoxetine to norfluoxetine is catalyzed by multiple CYP enzymes, and these enzymes exhibit different preferences for the R- and S-enantiomers. nih.govnih.gov Specifically, in vitro studies have indicated that CYP2C9 shows a preference for the N-demethylation of R-fluoxetine, while CYP2D6 is more active towards S-fluoxetine. nih.gov This results in different plasma concentrations of the enantiomers of both the parent drug and its active metabolite, norfluoxetine. nih.gov For instance, the clearance of R-fluoxetine is approximately four times greater than that of S-fluoxetine. nih.gov
Given these findings with the para-isomer, it is highly probable that the metabolism of N-Methyl meta-Fluoxetine Hydrochloride is also stereoselective. The specific enzymes involved and their enantiomeric preferences would need to be determined through dedicated preclinical in vitro and in vivo studies. Such studies would typically involve incubating the individual enantiomers of N-Methyl meta-Fluoxetine Hydrochloride with human liver microsomes or recombinant CYP and FMO enzymes to determine the rates of formation of various metabolites.
The potential for stereoselective metabolism is a critical consideration in preclinical development, as differences in the metabolic profiles of the enantiomers can lead to variations in efficacy and potential for drug-drug interactions.
Table 2: Documented Stereoselective Metabolism of Fluoxetine Enantiomers by CYP Enzymes
| CYP Enzyme | Preferred Enantiomer (Fluoxetine) | Metabolic Reaction | Reference |
| CYP2D6 | S-fluoxetine | N-demethylation | nih.gov |
| CYP2C9 | R-fluoxetine | N-demethylation | nih.gov |
| CYP2C19 | R-norfluoxetine formation favored | N-demethylation | mdpi.com |
This data pertains to fluoxetine and is presented to illustrate the principle of stereoselective metabolism that is likely applicable to N-Methyl meta-Fluoxetine Hydrochloride.
Advanced Analytical Methodologies for N Methyl Meta Fluoxetine Hydrochloride Research
Chromatographic Techniques for Quantification and Impurity Profiling in Research Samples
Chromatography is the cornerstone for separating N-Methyl Meta Fluoxetine (B1211875) Hydrochloride from its metabolites, isomers, and other matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal techniques employed for these analytical challenges.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Biological Matrices (e.g., Rat Brain Homogenates)
HPLC is a robust and versatile method for the quantification of N-Methyl Meta Fluoxetine Hydrochloride in complex biological samples like rat brain homogenates. The development of a reliable HPLC method requires careful optimization of several parameters to achieve adequate separation, sensitivity, and specificity.
Research findings on related compounds, such as fluoxetine and its N-desmethyl metabolite, provide a framework for method development for this compound. For instance, a method developed for fluoxetine and norfluoxetine (B159337) in serum and brain areas utilized a C18 column with UV detection at 227 nm, demonstrating the ability to achieve a low limit of detection (5.0 ng/ml) with sample volumes as small as 0.1 ml. nih.gov Such methods typically involve a liquid-liquid extraction or solid-phase extraction (SPE) step to isolate the analytes from the matrix. nih.gov The mobile phase often consists of an acetonitrile (B52724) and phosphate (B84403) buffer mixture, adjusted to an acidic pH to ensure the ionization and proper retention of the amine-containing analytes on a reverse-phase column. nih.gov
A study specifically focused on the isomers of N-Methyl Fluoxetine Oxalate highlights the importance of chromatographic conditions in separating structurally similar impurities. psu.edu This work utilized a Zorbax Eclipse XDB C-18 column with a mobile phase composed of a phosphate buffer/triethylamine solution and a methanol/tetrahydrofuran mixture, demonstrating successful separation of ortho and meta isomers. psu.edu For this compound analysis in rat brain homogenates, similar reverse-phase columns (e.g., C18 or C8) would be employed. nih.govresearchgate.net Fluorescence detection (e.g., excitation/emission at 230/312 nm) can offer enhanced sensitivity compared to UV detection, which is critical when dealing with low concentrations in tissue samples. nih.gov
Method validation is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and stability to ensure the data generated is reliable and reproducible. psu.edunih.govbiomedres.us
Table 1: Example HPLC Method Parameters for Fluoxetine Analogs
| Parameter | Condition 1 (Brain Homogenates) nih.gov | Condition 2 (Isomer Separation) psu.edu | Condition 3 (Plasma) nih.gov |
|---|---|---|---|
| Stationary Phase | C18 Column | Zorbax Eclipse XDB C-18 (150mm x 4.6mm, 5µm) | C18 Column |
| Mobile Phase | Not specified | (A) 0.05M Na2HPO4 + TEA (pH 3.0) (B) MeOH:THF (80:20); Ratio A:B (60:40) | Acetonitrile : 40mM KH2PO4 buffer (pH 2.3) (31:69 v/v) |
| Detection | UV (227 nm) | UV (215 nm) | Fluorescence (Ex/Em 230/312 nm) |
| Flow Rate | Not specified | 1.5 mL/min | Not specified |
| Limit of Detection | 5.0 ng/mL | Validated for LOD | Linear range from 0.9-39 ng/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Sensitive Detection and metabolite Identification
GC-MS provides exceptional sensitivity and structural information, making it a powerful tool for identifying and quantifying this compound and its metabolites. Due to the polarity and low volatility of the compound, derivatization is typically required before GC analysis. nih.gov This process replaces active hydrogen atoms with less polar groups, improving chromatographic peak shape and thermal stability.
A common derivatizing agent used for fluoxetine and its primary metabolite, norfluoxetine, is pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov This reagent reacts with the secondary amine of this compound to form a stable, volatile derivative suitable for GC analysis. The subsequent analysis by mass spectrometry in the Selected Ion Monitoring (SIM) mode allows for highly specific and sensitive quantification. nih.gov For example, in the analysis of fluoxetine, ions at m/z 117 and 294 are monitored. nih.gov A similar approach would be used for this compound, where characteristic ions of its derivative would be selected for monitoring.
GC-MS methods have been developed and validated for fluoxetine and norfluoxetine in various biological samples, achieving detection limits as low as 1-10 ng/mL in urine. researchgate.netdergipark.org.tr These methods demonstrate good linearity and recovery, confirming their suitability for quantitative studies. researchgate.netdergipark.org.tr The mass spectrum generated provides a molecular fingerprint that can be used to confirm the identity of the parent compound and aid in the structural elucidation of its metabolites formed through processes like demethylation or hydroxylation.
Table 2: Example GC-MS Method Parameters for Fluoxetine Analogs
| Parameter | Condition 1 nih.gov | Condition 2 nih.gov | Condition 3 researchgate.net |
|---|---|---|---|
| Column | Not specified | HYDRODEX β-6TBDM® (50 m x 0.25 mm x 0.25 µm) | HP-5MS capillary column |
| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) | Not specified (chiral analysis) | Not specified |
| Ionization Mode | Not specified | Electron Impact (EI) | Not specified |
| Monitored Ions (m/z) | Fluoxetine: 117, 294; Norfluoxetine: 117, 176, 280 | Fluoxetine enantiomers: 44; Norfluoxetine enantiomers: 134 | Not specified |
| Limit of Detection | 12.5 µg/L | 3.20 ng/mL (Fluoxetine), 4.20 ng/mL (Norfluoxetine) | 1-10 ng/mL |
Chiral Stationary Phase Chromatography for Enantiomeric Purity and Ratio Determination
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different pharmacological and metabolic profiles. nih.gov Therefore, it is critical to separate and quantify each enantiomer individually. Chiral stationary phase (CSP) chromatography is the predominant technique for this purpose.
CSPs are designed with a chiral selector immobilized on the solid support (e.g., silica (B1680970) gel). These selectors form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and enabling their separation. Polysaccharide-based CSPs, such as those functionalized with carbamate (B1207046) derivatives of cellulose (B213188) or amylose, have proven effective for the chiral resolution of fluoxetine. chiraltech.com For instance, a CHIRALPAK® IK column, an immobilized cellulosic CSP, has been used to achieve baseline resolution of fluoxetine enantiomers. chiraltech.com
The development of a chiral separation method involves screening various CSPs and optimizing the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier (e.g., ethanol (B145695) or isopropanol) and a basic additive like diethylamine (B46881) (DEA) to improve peak shape. chiraltech.com Novel chiral GC columns based on cyclodextrins have also been successfully used to separate the enantiomers of fluoxetine and norfluoxetine, demonstrating the broad applicability of chiral chromatography. nih.gov The ability to determine the enantiomeric ratio is vital for understanding the stereoselective metabolism and disposition of this compound in research studies.
Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis
Spectroscopic methods provide detailed information about the molecular structure and can be used for both qualitative identification and quantitative assessment of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules. Techniques such as ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the identity of this compound and, crucially, for differentiating it from its positional isomers (e.g., ortho- and para- isomers). The trifluoromethyl (-CF₃) group provides a unique spectroscopic handle in ¹⁹F NMR.
A study on fluoxetine hydrochloride demonstrated the power of ¹⁹F NMR for both qualitative and quantitative analysis. nih.gov The chemical shift of the fluorine signal is highly sensitive to its electronic environment, allowing for clear differentiation. nih.gov For this compound, the position of the trifluoromethylphenoxy group on the phenyl ring (meta) will produce a distinct ¹⁹F chemical shift compared to the ortho or para isomers.
Furthermore, NMR can be used to assess the purity of a research sample. The integration of signals in a ¹H or ¹⁹F NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By adding a known amount of an internal standard, quantitative NMR (qNMR) can be performed to determine the exact concentration of the analyte in a solution without the need for a specific analyte reference standard. nih.gov This provides an absolute measure of purity, which is critical for characterizing research compounds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement of Metabolites
While standard mass spectrometry (as in GC-MS or LC-MS/MS) measures the mass-to-charge ratio (m/z) to a nominal mass, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within 5 parts per million (ppm). nih.gov This precision is invaluable for identifying unknown metabolites of this compound in research samples.
HRMS, often coupled with liquid chromatography (LC), allows for the determination of the elemental formula of a parent ion or its fragment. For example, after administration in a research model, metabolites can be detected in biological fluids. By measuring the exact mass of a potential metabolite with HRMS, its elemental composition can be confidently proposed. This helps distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. For instance, a hydroxylation event can be distinguished from a trifluoromethyl-group modification, which might not be possible with low-resolution MS alone.
Studies comparing HRMS to tandem MS (MS/MS) for metabolite analysis have shown that HRMS provides comparable precision and accuracy for quantification while also enabling the screening for additional, unexpected compounds in a single analysis. nih.gov This capability is particularly advantageous in metabolic studies of this compound, where it can reveal entire metabolic pathways by identifying all relevant biotransformation products based on their accurate masses. mdpi.com
UV-Vis Spectrophotometric Methods for Quantitative Determination in Controlled Research Settings
Ultraviolet-Visible (UV-Vis) spectrophotometry represents a fundamental, accessible, and economical technique for the quantitative determination of this compound in controlled research environments. The method relies on the principle that the molecule absorbs light in the UV-Vis spectrum, and the amount of absorbance is directly proportional to its concentration in a solution, as described by the Beer-Lambert law. While direct measurement is feasible, derivatization techniques are sometimes employed to enhance sensitivity and circumvent interference from other compounds or excipients, especially by shifting the absorption maximum to a longer, less interference-prone wavelength. nih.gov
The chromophore in the this compound structure is primarily responsible for its UV absorbance. Research on the closely related compound, fluoxetine hydrochloride, provides a strong basis for methodology development. The maximum absorption peak (λmax) for fluoxetine has been identified at various wavelengths depending on the solvent used. For instance, in a mixture of water and methanol, a λmax of 216 nm has been reported. researchgate.net Other studies have utilized wavelengths such as 226 nm, 253 nm in methanol, and 260 nm in water. nih.govresearchgate.netrjptonline.org An area under the curve (AUC) method has also been developed, using a wavelength range of 220-231 nm to quantify fluoxetine hydrochloride. researchgate.net
For enhanced specificity, derivatization reactions can be utilized. One such method involves the reaction of the amine group with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium, which produces an orange-colored product with an absorption maximum at 490 nm. core.ac.uk Another approach uses an in-situ bromination reaction where the residual bromine is reacted with methyl orange, and the absorbance is measured at 505 nm. scirp.org These derivatization methods offer the advantage of shifting the measurement to the visible region, where potential interference from common formulation excipients is minimal. nih.gov
The validation of these spectrophotometric methods in research settings typically involves assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). For a direct UV method for fluoxetine, linearity was established in the concentration range of 5-25 μg/ml. researchgate.net A bromatometric method demonstrated linearity from 0.4 to 12 μg·mL⁻¹, with an LOD of 0.32 μg·mL⁻¹ and an LOQ of 1.0 μg·mL⁻¹. scirp.org
Table 1: Examples of UV-Vis Spectrophotometric Methods for Fluoxetine Analogs
| Method | Solvent/Reagents | λmax (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| Direct UV Spectrophotometry | Double Distilled Water | 220-231 (AUC) | 5-25 | researchgate.net |
| Direct UV Spectrophotometry | Water:Methanol (9:1) | 216 | 10-60 | researchgate.net |
| Direct UV Spectrophotometry | Methanol | 253 | 5-40 | rjptonline.org |
| Derivatization with NQS | pH 11 medium, 1,2-naphthoquinone-4-sulphonate (NQS) | 490 | 0.3-6 | core.ac.uk |
| Bromatometric Method | Bromate-bromide mixture, HCl, Methyl Orange | 505 | 0.4-12 | scirp.org |
Electrophoretic Techniques for Separation and Analysis of this compound and Analogs
Capillary Electrophoresis (CE) for High-Efficiency Separations
Capillary Electrophoresis (CE) is a powerful and highly efficient analytical technique for the separation of closely related compounds, making it exceptionally well-suited for the analysis of this compound and its structural analogs. nih.gov The technique's high resolving power, minimal sample and reagent consumption, and rapid analysis times are significant advantages. nih.gov CE separates ionic species based on their differential migration rates in an electric field within a narrow fused-silica capillary.
A key challenge in the CE analysis of basic compounds like fluoxetine and its analogs is their tendency to adsorb to the negatively charged inner wall of the fused-silica capillary, which can lead to poor peak shape and reduced reproducibility. nih.gov To mitigate this, various strategies are employed, such as operating at a low pH or modifying the background electrolyte (BGE).
A noteworthy study demonstrated the successful separation of fluoxetine hydrochloride, its meta-isomer (a compound structurally analogous to this compound), and other related substances using nonaqueous capillary electrophoresis. nih.gov This method achieved baseline separation using a BGE composed of 25 mM ammonium (B1175870) acetate (B1210297) and 1 M acetic acid in acetonitrile, with an applied voltage of 30 kV at 20°C. The choice of a nonaqueous solvent like acetonitrile was shown to significantly affect the separation selectivity compared to aqueous or methanol-based systems. nih.gov
For chiral separations, which are critical as enantiomers can have different pharmacological profiles, CE is often coupled with chiral selectors. Cyclodextrins (CDs) are commonly used additives in the BGE for this purpose. A method for the enantiomeric separation of fluoxetine and its metabolite norfluoxetine utilized a combination of dimethylated-beta-cyclodextrin and phosphated-gamma-cyclodextrin in a sodium phosphate buffer at pH 2.5. nih.gov In another approach, the addition of a cationic additive, guanidine (B92328), to a running buffer containing sulfated-beta-cyclodextrin was shown to improve the resolution of fluoxetine enantiomers by likely modifying the interaction between the analyte cations and the negatively charged CD. nih.gov
The coupling of CE with mass spectrometry (CE-MS) further enhances its analytical power, providing structural information and improving sensitivity and selectivity. nih.gov This is particularly useful for the unambiguous identification of isomers and related compounds in complex matrices.
Table 2: Capillary Electrophoresis Conditions for Separation of Fluoxetine and Analogs
| Analyte(s) | CE Method | Background Electrolyte (BGE) | Key Parameters | Reference |
|---|---|---|---|---|
| Fluoxetine HCl, meta-isomer, related compounds | Nonaqueous CE | 25 mM ammonium acetate and 1 M acetic acid in acetonitrile | Voltage: 30 kV, Temp: 20°C | nih.gov |
| Fluoxetine and Norfluoxetine enantiomers | Chiral CE | Sodium phosphate buffer (pH 2.5) with dimethylated-β-CD and phosphated-γ-CD | UV Detection | nih.gov |
| Fluoxetine enantiomers | Chiral CE | Buffer with sulfated-β-cyclodextrin and guanidine (cationic additive) | Improved resolution and peak shape | nih.gov |
N Methyl Meta Fluoxetine Hydrochloride As a Research Probe and Tool in Neurobiology
Application in Understanding the Role of Isomerism in Ligand-Receptor Interactions
The study of isomers is a cornerstone of pharmacology and medicinal chemistry, providing deep insights into the structural requirements for ligand-receptor binding and subsequent biological activity. N-Methyl Meta Fluoxetine (B1211875) Hydrochloride is a prime example of how subtle changes in a molecule's architecture—specifically, the position of the trifluoromethyl group on the phenoxy ring—can dramatically alter its interaction with its biological target.
The primary molecular target of fluoxetine and its analogs is the serotonin (B10506) transporter (SERT). caymanchem.com The affinity of a ligand for this transporter is a critical determinant of its potency as a serotonin reuptake inhibitor. Research comparing the binding affinities of the meta- and para-isomers of N-Methyl Fluoxetine has revealed a significant disparity. While fluoxetine (the para-isomer) exhibits a high affinity for SERT, its meta-isomer is considerably weaker. caymanchem.com
This difference in binding affinity underscores the critical role of the trifluoromethyl group's position in optimizing the molecule's fit within the binding pocket of the serotonin transporter. The para position appears to allow for more favorable interactions, leading to a more stable ligand-receptor complex and, consequently, more potent inhibition of serotonin reuptake. The study of N-Methyl Meta Fluoxetine Hydrochloride, therefore, provides a clear and quantifiable demonstration of the principles of structural isomerism and its profound impact on pharmacological activity.
Table 1: Comparative Binding Affinities of Fluoxetine Isomers for the Serotonin Transporter (SERT)
| Compound | Isomer Position | Binding Affinity (Ki) in rat brain synaptosomes |
|---|---|---|
| Fluoxetine | Para | 17 nM caymanchem.com |
| Meta-Fluoxetine | Meta | 166 nM caymanchem.com |
Use as a Chemical Probe for Investigating Specific Serotonergic Pathways and Their Modulators
Given its reduced affinity for the serotonin transporter compared to fluoxetine, this compound can be employed as a chemical probe to investigate the nuances of serotonergic pathways. By serving as a weaker selective serotonin reuptake inhibitor (SSRI), it allows researchers to study the dose-dependent effects of SERT inhibition with a wider therapeutic window and to potentially unmask more subtle or secondary effects that might be obscured by the potent activity of fluoxetine.
The binding of SSRIs like fluoxetine to SERT is known to be modulated by various factors, including the presence of chloride ions, which can facilitate conformational changes in the transporter that are necessary for optimal drug binding. nih.govsigmaaldrich.com Using a less potent analog like this compound could help to dissect these modulatory influences more precisely. For instance, researchers could investigate whether the reduced affinity of the meta-isomer is due to a less favorable interaction with the primary binding site, a diminished ability to induce or stabilize the necessary conformational changes in SERT, or altered sensitivity to allosteric modulators.
Contribution to the Elucidation of Complex Neurotransmitter Dynamics in Pre-clinical Models
The administration of SSRIs in preclinical models, such as rodents, leads to a cascade of neurochemical changes beyond the initial increase in synaptic serotonin. Chronic treatment with fluoxetine has been shown to induce neuroplastic changes, including alterations in dendritic spine density and the expression of various proteins associated with neuronal growth and connectivity. nih.gov
This compound, with its distinct pharmacological profile, can contribute to the elucidation of these complex neurotransmitter dynamics. By comparing the long-term effects of administering the meta-isomer versus the para-isomer (fluoxetine) in preclinical models of depression, researchers can investigate the relationship between the degree of SERT inhibition and the downstream neuroadaptive changes. For example, such studies could address whether a certain threshold of SERT occupancy is required to initiate specific neuroplastic events or if the weaker, more prolonged serotonergic modulation by the meta-isomer leads to a different pattern of neuronal remodeling compared to the more robust effects of fluoxetine. Preclinical behavioral tests, such as the forced swim test and tail suspension test, are used to assess depression-like behavior in animal models and can be employed to compare the antidepressant-like effects of these isomers. niainnovation.in
Comparative Research Tool for Differentiating Mechanisms of Action Among Fluoxetine Analogs
The family of fluoxetine analogs extends beyond positional isomers and includes its primary active metabolite, norfluoxetine (B159337), as well as other structurally related compounds. wikipedia.org this compound serves as a valuable comparative tool for differentiating the mechanisms of action among these analogs.
For instance, while both fluoxetine and norfluoxetine are potent SSRIs, they exhibit different pharmacokinetic profiles and may have varying effects on other neurotransmitter systems or intracellular signaling pathways. wikipedia.org By establishing the baseline activity of the meta-isomer, which is primarily characterized by its weaker SERT inhibition, researchers can better isolate and understand the additional pharmacological properties of other analogs. A study comparing various fluoxetine derivatives found that modifications to the N-methyl group significantly impacted their anti-inflammatory activity, indicating that different parts of the molecule contribute to its diverse pharmacological effects. nih.gov
Furthermore, some fluoxetine analogs have been investigated for their potential to inhibit other monoamine transporters, such as the dopamine (B1211576) transporter (DAT). researchgate.net Comparative studies using this compound can help to determine the structural features that confer selectivity for SERT over other transporters. By systematically modifying the structure of fluoxetine—for example, by altering the position of the trifluoromethyl group or modifying the N-methyl substituent—and observing the resulting changes in affinity for SERT, DAT, and the norepinephrine (B1679862) transporter (NET), a more complete structure-activity relationship (SAR) can be developed. This, in turn, can guide the design of new chemical probes with even greater selectivity for specific components of the serotonergic system.
Future Research Directions for N Methyl Meta Fluoxetine Hydrochloride
Integrated Omics Approaches to Understand System-Level Biological Responses to N-Methyl Meta Fluoxetine (B1211875) Hydrochloride
Future research should prioritize the use of integrated "omics" technologies to create a comprehensive, system-level understanding of the biological responses to N-Methyl Meta Fluoxetine Hydrochloride. oup.commdpi.com A multi-omics strategy, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the intricate molecular networks affected by this compound, moving beyond a single-target interaction to a holistic view of its pharmacological footprint. frontiersin.orgoup.com Such approaches have the potential to uncover novel mechanisms of action and identify biomarkers for compound response. mdpi.com
By employing these high-throughput techniques, researchers can map the global changes in gene expression, protein levels, and metabolic fingerprints in relevant preclinical models. karger.com For instance, transcriptomic analysis of brain regions implicated in mood regulation following administration of the compound could identify unique gene expression signatures compared to its para-isomer, fluoxetine. Proteomic and metabolomic studies could further elucidate downstream signaling cascades and shifts in metabolic pathways. karger.com Integrating these diverse datasets can provide a powerful, unbiased view of the compound's impact on cellular and systemic functions, potentially identifying novel therapeutic targets and clarifying the molecular basis of its effects. oup.comfrontiersin.org
Table 1: Proposed Integrated Omics Study Design
| Omics Layer | Technique | Biological Sample | Primary Objective |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Prefrontal Cortex, Hippocampus | To identify differentially expressed genes and pathways modulated by the compound. |
| Proteomics | Mass Spectrometry (MS) | Synaptosomal Fractions | To quantify changes in protein expression and post-translational modifications at the synapse. |
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Serum, Cerebrospinal Fluid | To profile alterations in endogenous metabolites and identify metabolic signatures of compound exposure. |
| Epigenomics | ChIP-Sequencing (ChIP-Seq) | Neuronal Cell Cultures | To map changes in histone modifications and transcription factor binding sites on a genome-wide scale. |
Advanced Structural Biology Techniques (e.g., Cryo-EM, X-ray Crystallography) to Elucidate Receptor Binding Modes
A critical avenue for future investigation is the precise elucidation of the molecular interactions between this compound and its biological targets. Advanced structural biology techniques, particularly Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography, are indispensable for this purpose. These methods can provide atomic-resolution structures of the compound bound to its primary transporters and receptors, such as the serotonin (B10506) transporter (SERT). semanticscholar.orgpnnl.govnih.gov
Determining the high-resolution structure of the this compound-SERT complex would offer unprecedented insight into its mechanism of inhibition. nih.govnih.gov It would allow for a direct comparison with the binding modes of other SSRIs, revealing how the meta-position of the trifluoromethyl group on the phenoxy ring alters interactions within the binding pocket. researchgate.net This structural information is crucial for understanding the compound's unique pharmacological profile, including its potency and selectivity. Furthermore, these techniques could be applied to investigate potential off-target interactions, providing a more complete picture of its molecular pharmacology. The resulting structural blueprints would be invaluable for the rational design of future molecules with improved therapeutic properties. semanticscholar.org
Table 2: Comparison of Structural Biology Techniques for Receptor Binding Studies
| Technique | Advantages | Potential Application for this compound |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | Can determine structures of large, flexible membrane protein complexes in near-native states. | Resolving the structure of the full-length serotonin transporter (SERT) in complex with the compound and associated proteins. pnnl.govnih.gov |
| X-ray Crystallography | Provides high-resolution atomic detail of the binding site. | Obtaining a precise map of the interactions between the compound and the amino acid residues within the SERT binding pocket. semanticscholar.orgnih.gov |
Development of Novel Biosensors for Real-Time Monitoring of this compound in Research Environments
To facilitate detailed preclinical studies, the development of novel biosensors for the real-time monitoring of this compound is a key future research direction. sarissa-biomedical.commedicalnewsbulletin.com Biosensors are analytical devices that can convert a biological response into a measurable signal, offering the potential for dynamic tracking of compound concentrations in various experimental settings. medicalnewsbulletin.comnih.gov This technology would overcome the limitations of conventional analytical methods, which often lack the temporal resolution needed to capture rapid pharmacokinetic and pharmacodynamic events. nih.gov
Future research could focus on creating electrochemical or nanomaterial-based biosensors capable of selectively detecting this compound in biological samples. nih.govipme.ru Such a tool would enable researchers to perform high-resolution in vitro and in vivo studies, for example, to monitor the compound's concentration at the synaptic cleft or to assess its uptake and distribution in specific brain regions in real time. nih.gov The data generated from these biosensors would provide invaluable insights into the compound's bioavailability and target engagement, accelerating the pace of research and enabling more sophisticated experimental designs. sarissa-biomedical.com
Table 3: Key Characteristics of a Proposed Biosensor
| Parameter | Target Specification | Rationale |
|---|---|---|
| Selectivity | High selectivity for this compound over its isomers and metabolites. | To ensure accurate measurement without interference from related molecules. |
| Sensitivity | Detection limit in the nanomolar range. | To quantify physiologically relevant concentrations in preclinical models. |
| Response Time | Milliseconds to seconds. | To capture rapid changes in compound concentration during dynamic processes like neurotransmission. nih.gov |
| Biocompatibility | Minimal tissue reactivity for in vivo applications. | To allow for long-term, stable measurements in living organisms without causing adverse effects. |
Exploration of this compound in Understanding Neuroplasticity and Brain Circuitry Remodeling in Pre-clinical Studies
The ability of antidepressants to induce neuroplastic changes is thought to be central to their therapeutic effects. nih.govnih.gov this compound, as a novel molecular entity, could serve as a valuable research tool in preclinical studies to further probe the mechanisms of neuroplasticity and brain circuitry remodeling. nih.govbioworld.com Its unique chemical structure may trigger distinct plastic changes in the brain compared to existing compounds, thereby helping to dissect the complex relationship between molecular structure, neuroplasticity, and behavior. nih.gov
Future preclinical research should employ a range of techniques to investigate the effects of this compound on various aspects of neuroplasticity. This includes assessing its impact on adult neurogenesis, dendritic spine density, and synaptic strength in brain regions such as the hippocampus and prefrontal cortex. nih.gov Advanced in vivo imaging techniques could be used to track changes in brain circuitry in response to the compound's administration. By comparing the effects of this compound with those of its para-isomer, researchers could gain a deeper understanding of how subtle chemical modifications can lead to significant differences in the remodeling of neural circuits. bioworld.comsciencedaily.com
Table 4: Potential Preclinical Investigations into Neuroplasticity
| Area of Investigation | Preclinical Model | Key Endpoints | Potential Insight |
|---|---|---|---|
| Adult Neurogenesis | Rodent models of stress. | Quantification of new neurons in the hippocampus. | To determine if the compound can reverse stress-induced deficits in neurogenesis. nih.gov |
| Synaptic Plasticity | In vitro brain slice electrophysiology. | Measurement of long-term potentiation (LTP) and long-term depression (LTD). | To assess the compound's direct effects on synaptic strength and flexibility. |
| Dendritic Arborization | Transgenic mouse models with fluorescently labeled neurons. | 3D reconstruction and analysis of dendritic complexity. | To visualize and quantify structural changes in neurons following chronic compound administration. |
| Circuit Function | In vivo optogenetics and chemogenetics. | Modulation and recording of neural activity in specific brain circuits. | To investigate how the compound alters the function of circuits involved in mood and cognition. |
Q & A
Basic: What are the optimized synthetic routes and reaction conditions for N-Methyl Meta Fluoxetine Hydrochloride?
This compound can be synthesized via multi-step pathways involving intermediates such as 4-methoxyphenylacetic acid. Key steps include:
- Alkylation : Reaction with ethylamine and acetaldehyde under controlled temperatures (e.g., 40–60°C) to form intermediate amines .
- Hydrochloride Salt Formation : Treatment with HCl in solvents like methanol or chloroform to precipitate the final product .
- Purification : Use of continuous flow reactors or automated systems for large-scale synthesis to enhance yield (>80%) and purity (>95%) .
Critical Parameters : Solvent choice (polar aprotic solvents preferred), inert atmosphere to prevent oxidation, and pH control during salt formation .
Basic: How is structural characterization of this compound performed?
- Spectroscopic Techniques :
- Raman Spectroscopy : Identifies vibrational modes (e.g., νNH at ~2969 cm⁻¹) but may show discrepancies due to unaccounted intermolecular hydrogen bonds .
- NMR : Confirms methyl and methoxy group positions via chemical shifts (e.g., δ 3.3 ppm for N-CH₃) .
- Mass Spectrometry : Molecular ion peaks at m/z 229.74 (C₁₂H₂₀ClNO) align with theoretical values .
Validation : Compare experimental data with density functional theory (DFT)-calculated frequencies to resolve ambiguities .
Basic: What analytical methods ensure purity and impurity profiling?
-
HPLC : Uses C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to resolve impurities (e.g., meta-fluoxetine isomers) .
-
Test Solutions :
Solution Concentration Purpose Test 1 5.6 mg/mL Maximize impurity detection Test 2 1.12 mg/mL Quantify major peak accuracy Acceptance Criteria : Total impurities <0.5% per pharmacopeial standards .
Advanced: How can researchers address contradictions in vibrational spectral data?
Discrepancies between experimental and theoretical Raman/NMR data arise from:
- Hydrogen Bonding : Strong N–H···N interactions lower νNH frequencies (e.g., experimental 2969 cm⁻¹ vs. DFT-calculated 3343 cm⁻¹) .
- Isotope Effects : Deuteration reduces shifts (νND at 2220 cm⁻¹ vs. 2467 cm⁻¹ calculated) due to weaker N–D bonds .
Resolution : Use hybrid QM/MM models incorporating intermolecular interactions for accurate spectral simulations .
Advanced: What experimental designs mitigate isomer formation during synthesis?
- Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers .
- Reaction Optimization :
- Low-temperature crystallization to favor desired stereoisomers.
- Catalytic asymmetric synthesis with ligands like BINAP for enantiomeric excess (>90%) .
Challenges : Racemization risks during HCl salt formation require pH monitoring .
Advanced: How do in vivo models assess neuropharmacological effects?
- Rodent Studies : Administer 20–40 mg/kg doses to pregnant rats, followed by histological analysis of cerebellar cortex to evaluate neurodevelopmental toxicity .
- Endpoint Metrics : Neuronal density, Purkinje cell integrity, and synaptic marker expression (e.g., synaptophysin) .
Limitations : Species-specific metabolism may not fully replicate human outcomes .
Advanced: What statistical methods address heterogeneity in pharmacological meta-analyses?
- Heterogeneity Metrics :
- I² Statistic : Quantifies variability due to true differences vs. chance (e.g., I² >50% indicates substantial heterogeneity) .
- Random Effects Models : Adjust weights based on between-study variance (τ²) for pooled effect estimates .
Application : Use in meta-analyses of serotonin reuptake inhibition data to account for variability in receptor binding assays .
Advanced: How are impurities controlled in industrial-scale synthesis?
- Process Analytical Technology (PAT) : Real-time monitoring via inline Raman spectroscopy to detect intermediates and byproducts .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) to minimize impurity formation (e.g., <0.1% for USP-related Compound A) .
Regulatory Compliance : Follow ICH Q3A guidelines for impurity thresholds and structural identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
